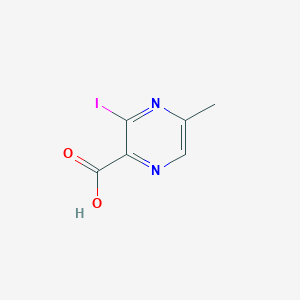
3-Iodo-5-methylpyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5-methylpyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5IN2O2 It is a derivative of pyrazine, characterized by the presence of an iodine atom at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methylpyrazine-2-carboxylic acid typically involves the iodination of 5-methylpyrazine-2-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides or reduced to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Reactions: Yield substituted pyrazine derivatives.
Oxidation Reactions: Produce pyrazine N-oxides.
Reduction Reactions: Result in deiodinated pyrazine derivatives.
Coupling Reactions: Generate biaryl or alkyne-linked pyrazine compounds.
Scientific Research Applications
3-Iodo-5-methylpyrazine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Acts as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methylpyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate binding through halogen bonding, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can influence various molecular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-5-methylpyrazine-3-carboxylic acid
- 3-Bromo-5-methylpyrazine-2-carboxylic acid
- 3-Chloro-5-methylpyrazine-2-carboxylic acid
- 3-Iodo-6-methylpyrazine-2-carboxylic acid
Uniqueness
3-Iodo-5-methylpyrazine-2-carboxylic acid is unique due to the specific positioning of the iodine and methyl groups, which can significantly influence its reactivity and binding properties. The presence of the iodine atom at the 3-position enhances its ability to participate in halogen bonding, making it a valuable intermediate in the synthesis of complex molecules with potential biological activity.
Properties
Molecular Formula |
C6H5IN2O2 |
|---|---|
Molecular Weight |
264.02 g/mol |
IUPAC Name |
3-iodo-5-methylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H5IN2O2/c1-3-2-8-4(6(10)11)5(7)9-3/h2H,1H3,(H,10,11) |
InChI Key |
JDBPHZFLYZKBFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















